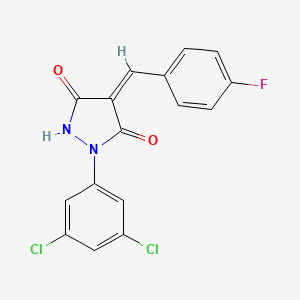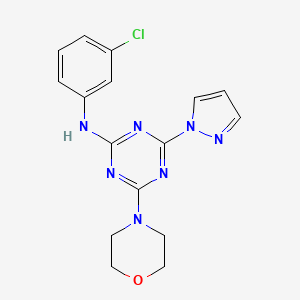![molecular formula C21H16N4O2S B3437199 3-methyl-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3437199.png)
3-methyl-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide
Overview
Description
3-methyl-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MBX-8025 and has been found to have significant effects on various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide involves the activation of PPAR alpha and delta. These receptors are transcription factors that regulate the expression of genes involved in lipid metabolism, inflammation, and fibrosis. The activation of PPAR alpha and delta leads to increased fatty acid oxidation and decreased triglyceride synthesis, which can be beneficial in the treatment of metabolic disorders. Additionally, the activation of PPAR delta has been shown to have anti-inflammatory and anti-fibrotic effects, which can be beneficial in the treatment of various diseases such as inflammatory bowel disease and pulmonary fibrosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide have been extensively studied. This compound has been shown to have significant effects on lipid metabolism, inflammation, and fibrosis. The activation of PPAR alpha and delta leads to increased fatty acid oxidation and decreased triglyceride synthesis, which can be beneficial in the treatment of metabolic disorders. Additionally, the activation of PPAR delta has been shown to have anti-inflammatory and anti-fibrotic effects, which can be beneficial in the treatment of various diseases such as inflammatory bowel disease and pulmonary fibrosis.
Advantages and Limitations for Lab Experiments
The advantages of using 3-methyl-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide in lab experiments include its high purity and yield, as well as its well-characterized mechanism of action. The compound has been extensively studied for its potential applications in scientific research and has been shown to have significant effects on various biochemical and physiological processes. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Future Directions
There are several future directions for the study of 3-methyl-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide. One direction is the further optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential applications in the treatment of various diseases, such as metabolic disorders, inflammatory bowel disease, and pulmonary fibrosis. Additionally, the study of the compound's effects on other biochemical and physiological processes, such as glucose metabolism and oxidative stress, could provide further insight into its potential therapeutic applications.
Scientific Research Applications
3-methyl-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide has been extensively studied for its potential applications in scientific research. This compound has been found to have significant effects on various biochemical and physiological processes, including lipid metabolism, inflammation, and fibrosis. The compound has been shown to activate the peroxisome proliferator-activated receptor (PPAR) alpha and delta, which are important regulators of lipid metabolism. This activation leads to increased fatty acid oxidation and decreased triglyceride synthesis, which can be beneficial in the treatment of metabolic disorders such as hyperlipidemia and non-alcoholic fatty liver disease.
properties
IUPAC Name |
3-methyl-N-[(2-pyridin-4-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S/c1-13-3-2-4-15(11-13)19(26)25-21(28)23-16-5-6-18-17(12-16)24-20(27-18)14-7-9-22-10-8-14/h2-12H,1H3,(H2,23,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDQXXLSGRETJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-iodobenzamide](/img/structure/B3437123.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B3437130.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide](/img/structure/B3437135.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B3437138.png)

![4-[(3,5-dichloro-2-methoxybenzyl)amino]benzenesulfonamide](/img/structure/B3437149.png)
![3-amino-N-(4-chlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3437160.png)

![N-(4-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-3-phenylpropanamide](/img/structure/B3437169.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-5-chloro-2-methoxybenzamide](/img/structure/B3437185.png)
![3-methyl-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B3437186.png)
![ethyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3437193.png)
![N-[5-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B3437204.png)